![molecular formula C15H15N3O3 B10928515 1-[1-(3-methoxybenzyl)-1H-pyrazol-4-yl]pyrrolidine-2,5-dione](/img/structure/B10928515.png)
1-[1-(3-methoxybenzyl)-1H-pyrazol-4-yl]pyrrolidine-2,5-dione
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Overview
Description
1-[1-(3-METHOXYBENZYL)-1H-PYRAZOL-4-YL]DIHYDRO-1H-PYRROLE-2,5-DIONE is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrazole ring fused with a pyrrole-2,5-dione moiety, and a methoxybenzyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(3-METHOXYBENZYL)-1H-PYRAZOL-4-YL]DIHYDRO-1H-PYRROLE-2,5-DIONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: This can be achieved by reacting hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the Methoxybenzyl Group: The methoxybenzyl group can be introduced via a nucleophilic substitution reaction.
Formation of the Pyrrole-2,5-Dione Moiety: This step involves the cyclization of an appropriate precursor under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
1-[1-(3-METHOXYBENZYL)-1H-PYRAZOL-4-YL]DIHYDRO-1H-PYRROLE-2,5-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can be carried out on the aromatic ring and the pyrazole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
1-[1-(3-METHOXYBENZYL)-1H-PYRAZOL-4-YL]DIHYDRO-1H-PYRROLE-2,5-DIONE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Materials Science: It is explored for its potential use in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 1-[1-(3-METHOXYBENZYL)-1H-PYRAZOL-4-YL]DIHYDRO-1H-PYRROLE-2,5-DIONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-2,5-dihydro-1H-pyrrole-2,5-dione
- 1-Methyl-3-pyrroline-2,5-dione
Uniqueness
1-[1-(3-METHOXYBENZYL)-1H-PYRAZOL-4-YL]DIHYDRO-1H-PYRROLE-2,5-DIONE is unique due to the presence of the methoxybenzyl group, which can impart distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C15H15N3O3 |
---|---|
Molecular Weight |
285.30 g/mol |
IUPAC Name |
1-[1-[(3-methoxyphenyl)methyl]pyrazol-4-yl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C15H15N3O3/c1-21-13-4-2-3-11(7-13)9-17-10-12(8-16-17)18-14(19)5-6-15(18)20/h2-4,7-8,10H,5-6,9H2,1H3 |
InChI Key |
NSZXMGVZSHLQEK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)CN2C=C(C=N2)N3C(=O)CCC3=O |
Origin of Product |
United States |
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